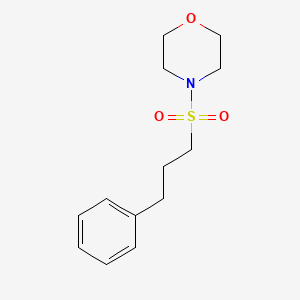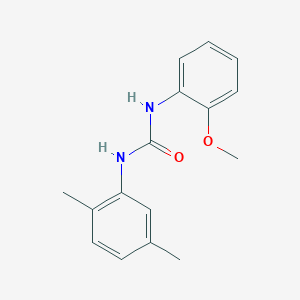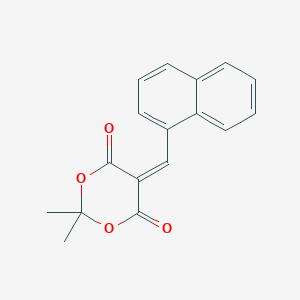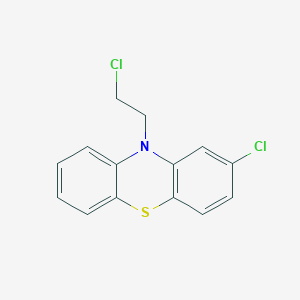
1-Cyclohexyl-3-isobutylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-isobutylurea is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . This compound is part of the urea derivatives family, known for their diverse chemical and biological properties. It is used in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
1-Cyclohexyl-3-isobutylurea can be synthesized through several methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Analyse Chemischer Reaktionen
1-Cyclohexyl-3-isobutylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different urea derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-isobutylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-isobutylurea involves its interaction with specific molecular targets. While detailed pathways are not fully elucidated, it is known to affect certain biochemical processes by binding to target proteins or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-3-isobutylurea can be compared with other urea derivatives such as:
- 1-Cyclohexyl-3-phenylurea
- 1-(2-Chlorophenyl)-3-isobutylurea
- 1-(4-Chlorophenyl)-3-isobutylurea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The unique combination of cyclohexyl and isobutyl groups in this compound contributes to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
60392-17-8 |
|---|---|
Molekularformel |
C11H22N2O |
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI-Schlüssel |
KSXZTCUHMYITTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)





